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An In-depth Technical Guide to Benzyl 4-acetylpiperidine-1-carboxylate (CAS No. 160809-34-7)

Foreword: Clarification on Chemical Identity
It is imperative to begin this guide by addressing a critical point of nomenclature. The Chemical

Abstracts Service (CAS) number 160809-34-7 is unequivocally assigned to Benzyl 4-

acetylpiperidine-1-carboxylate.[1][2][3] The topic request specified "Benzyl 3-acetylpiperidine-
1-carboxylate" with this CAS number; however, this is inconsistent with global chemical

registries. The 3-acetyl isomer is a distinct chemical entity with a different CAS number

(502639-39-6).[4] This guide will therefore focus exclusively on the compound correctly

identified by CAS number 160809-34-7: the 4-substituted isomer. This precision is paramount

for ensuring reproducibility and safety in research and development.

Introduction: Strategic Importance in Synthesis
Benzyl 4-acetylpiperidine-1-carboxylate is a heterocyclic building block of significant value in

medicinal chemistry and organic synthesis. Its structure combines three key features that make

it a versatile intermediate:

A Piperidine Scaffold: This saturated nitrogen-containing heterocycle is a privileged structure

in drug discovery, appearing in numerous approved pharmaceuticals targeting a wide range

of biological systems.[5][6]
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A Carboxybenzyl (Cbz) Protecting Group: The nitrogen atom is protected by a Cbz group, a

robust yet readily cleavable moiety. This allows for extensive chemical modifications to be

performed on other parts of the molecule without unintended reactions at the piperidine

nitrogen.

An Acetyl Functional Group: The ketone functionality at the 4-position serves as a versatile

chemical handle for a multitude of subsequent transformations, including nucleophilic

additions, reductions to form alcohols, or condensations to build more complex molecular

architectures.

This guide provides a detailed examination of its synthesis, analytical characterization, and

strategic applications for professionals in drug development and chemical research.

Physicochemical and Computed Properties
A foundational understanding of a compound's physical and chemical properties is essential for

its effective use in the laboratory. The key properties of Benzyl 4-acetylpiperidine-1-carboxylate

are summarized below.

Property Value Source

CAS Number 160809-34-7 [1][2][3]

Molecular Formula C₁₅H₁₉NO₃ [1][3]

Molecular Weight 261.32 g/mol [1]

IUPAC Name
benzyl 4-acetylpiperidine-1-

carboxylate
[1]

Appearance
Light yellow oil, may solidify on

standing
[2]

Exact Mass 261.1365 g/mol [1]

InChI Key
VOETZCCNDJVWCN-

UHFFFAOYSA-N
[1]

Synthesis Protocol and Mechanistic Considerations
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The synthesis of Benzyl 4-acetylpiperidine-1-carboxylate is most effectively achieved through

the reaction of a Weinreb amide with an organometallic reagent. This method is favored for its

high yield and excellent control over the reaction, preventing the common side reaction of over-

addition that plagues ketone syntheses using more reactive starting materials like acid

chlorides or esters.

Experimental Workflow: Grignard Reaction with a
Weinreb Amide
The following protocol is adapted from established synthetic procedures.[2]

Diagram: Synthesis Workflow
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Starting Materials

Reaction Conditions

Work-up & Isolation

1-Cbz-N-methoxy-N-methyl-
4-piperidinecarboxamide

(Weinreb Amide)

Anhydrous THF
-15°C to 0°C

Dissolve

Methylmagnesium Bromide (MeMgBr)
in THF/Toluene

Slow Addition

Quench with 1N HCl (aq)

Reaction

Extract with Ethyl Acetate

Wash with H₂O and Brine

Dry over MgSO₄

Concentrate in vacuo

Product:
Benzyl 4-acetylpiperidine-1-carboxylate

Click to download full resolution via product page

Caption: Workflow for the synthesis of Benzyl 4-acetylpiperidine-1-carboxylate.
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Step-by-Step Methodology
Reaction Setup: To a stirred solution of 1-Cbz-N-methoxy-N-methyl-4-piperidinecarboxamide

(1.0 eq) in anhydrous tetrahydrofuran (THF), cool the mixture to -15°C under an inert

atmosphere (e.g., Nitrogen or Argon).

Grignard Addition: Slowly add a solution of methylmagnesium bromide (MeMgBr) in

THF/toluene (approx. 1.4 M, 1.0-1.2 eq) via an addition funnel, ensuring the internal

temperature does not exceed -10°C.

Reaction Monitoring: Stir the reaction mixture at this temperature for approximately 30-60

minutes. Progress can be monitored by Thin Layer Chromatography (TLC).

Quenching: Upon completion, carefully quench the reaction at 0°C by the slow addition of 1N

hydrochloric acid (HCl), followed by deionized water.

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and

extract it twice with ethyl acetate.

Washing: Combine the organic layers and wash sequentially with water and then brine to

remove residual acid and inorganic salts.

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate

(MgSO₄), filter, and remove the solvent by concentration under reduced pressure to yield the

final product.[2]

Causality and Experimental Rationale
Choice of Weinreb Amide: The N-methoxy-N-methylamide (Weinreb amide) is crucial. Upon

addition of the Grignard reagent, it forms a stable, five-membered chelated intermediate with

the magnesium halide. This intermediate is stable at low temperatures and does not collapse

to the ketone until the acidic workup. This prevents a second equivalent of the Grignard

reagent from adding to the newly formed ketone, thus avoiding the formation of the tertiary

alcohol byproduct.

Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles that react

violently with protic solvents like water. All glassware must be oven-dried, and anhydrous
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solvents must be used to prevent quenching the reagent and reducing the yield.

Low Temperature: The reaction is conducted at low temperatures (-15°C to 0°C) to ensure

the stability of the tetrahedral intermediate and to control the exothermic nature of the

Grignard addition.

Acidic Quench: The addition of 1N HCl serves two purposes: it hydrolyzes the stable

intermediate to liberate the desired ketone and protonates any unreacted Grignard reagent,

converting it to methane gas and water-soluble magnesium salts.

Structural Elucidation and Analytical Profile
Confirming the identity and purity of the synthesized compound is a critical, self-validating step

in any synthetic protocol. Standard analytical techniques are employed for this purpose.

Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent ion

corresponding to the protonated molecule.

Expected [M+H]⁺: 262.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While public spectral data is limited, the expected ¹H and ¹³C NMR signals can be predicted

based on the known structure. These predictions serve as a benchmark for researchers

analyzing their own samples.
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¹H NMR

(Predicted)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Phenyl Protons 7.25 - 7.40 m 5H -CH₂-Ph

Benzyl Protons ~5.15 s 2H -CH₂-Ph

Piperidine

Protons

(axial/eq)

4.0 - 4.2 (eq) m 2H
CH₂-N-CH₂

(equatorial)

Piperidine

Protons

(axial/eq)

2.8 - 3.0 (ax) m 2H
CH₂-N-CH₂

(axial)

Piperidine

Methine Proton
~2.5 tt 1H CH-C=O

Piperidine

Protons

(axial/eq)

1.5 - 1.9 m 4H CH₂-CH-CH₂

Acetyl Protons ~2.1 s 3H -C(=O)-CH₃

¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment

Ketone Carbonyl ~210 -C(=O)-CH₃

Carbamate Carbonyl ~155 N-C(=O)-O

Phenyl Carbons (ipso) ~137 C-CH₂

Phenyl Carbons 127 - 129 CH (aromatic)

Benzyl Carbon ~67 -CH₂-Ph

Piperidine Carbons ~44 CH₂-N-CH₂

Piperidine Methine Carbon ~41 CH-C=O

Piperidine Carbons ~29 CH₂-CH-CH₂

Acetyl Carbon ~28 -C(=O)-CH₃
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Applications in Research and Drug Development
The utility of Benzyl 4-acetylpiperidine-1-carboxylate lies in its capacity to serve as a scaffold

for building molecular complexity. The strategic interplay between its functional groups allows

for selective and sequential chemical modifications.

Diagram: Role as a Synthetic Intermediate

Potential Transformations

Intermediate Products

Benzyl 4-acetylpiperidine-1-carboxylate

Cbz-Protected Amine

Ketone Handle

Reduction
(e.g., NaBH₄)

Nucleophilic Addition
(e.g., R-MgBr, R-Li)

Reductive Amination
(e.g., R-NH₂, NaBH(OAc)₃)

Secondary Alcohol

Cbz-Protected

Tertiary Alcohol

Cbz-Protected

Secondary Amine

Cbz-Protected

Deprotection
(e.g., H₂/Pd-C)

Final Target Molecule
(Free Piperidine)

Click to download full resolution via product page

Caption: Chemical utility of Benzyl 4-acetylpiperidine-1-carboxylate in multi-step synthesis.

As a Protected Scaffold: The primary role of this compound is to provide a 4-acetylpiperidine

core where the highly reactive secondary amine is masked. This allows chemists to perform

reactions exclusively at the ketone. For example, reducing the ketone to a secondary alcohol
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with sodium borohydride would be difficult with a free piperidine, as the amine could interfere

or require different reaction conditions.

Elaboration of the Acetyl Group: The ketone is a gateway to diverse functionality. It can be

converted into secondary or tertiary alcohols, amines via reductive amination, or used in

Wittig-type reactions to form alkenes. This versatility is central to creating libraries of related

compounds for structure-activity relationship (SAR) studies in drug discovery.

Cbz Deprotection: Once all desired modifications are complete, the Cbz group can be

cleanly removed under mild conditions, typically through catalytic hydrogenation (H₂ gas with

a palladium-on-carbon catalyst). This unmasks the piperidine nitrogen, revealing the final

target molecule or an intermediate ready for N-alkylation or N-arylation. This final step is

crucial for synthesizing many biologically active compounds where a free or specifically

substituted piperidine nitrogen is required for binding to a biological target.[7]

Conclusion
Benzyl 4-acetylpiperidine-1-carboxylate (CAS 160809-34-7) is a well-defined and synthetically

valuable intermediate. Its robust synthesis via a Weinreb amide precursor ensures high-yield

access, and its unique combination of a protected amine and a reactive ketone handle provides

a logical and efficient platform for the construction of complex piperidine-containing molecules.

For researchers in medicinal chemistry, its role as a key building block facilitates the

exploration of chemical space and the development of novel therapeutics. Adherence to correct

CAS number identification remains a cornerstone of safe and successful chemical synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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